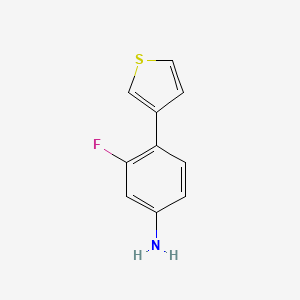

3-Fluoro-4-(thiophen-3-yl)aniline

描述

Strategic Importance of Fluorinated Aniline (B41778) Scaffolds in Organic Synthesis

The incorporation of fluorine into organic molecules, particularly aniline derivatives, is a well-established strategy for modulating a wide range of chemical and physical properties. acs.org The high electronegativity of the fluorine atom can significantly influence the electronic environment of the aniline ring, impacting its reactivity and basicity. acs.org This strategic fluorination can lead to enhanced metabolic stability and improved membrane permeability in drug candidates. acs.org

In the context of organic synthesis, fluorinated anilines serve as versatile intermediates. ossila.comtcichemicals.com The presence of fluorine can direct the regioselectivity of further chemical transformations and can be a key feature in the design of molecules with specific electronic properties for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). ossila.com The synthesis of fluorinated anilines themselves can be achieved through various methods, including the nitration of fluoroaromatics followed by reduction. google.com

Role of Thiophene (B33073) Moieties in Advanced Chemical Systems

Thiophene, a sulfur-containing five-membered heterocyclic compound, is a privileged scaffold in medicinal chemistry and materials science. nih.govderpharmachemica.com Its structural and electronic properties often lead to it being used as a bioisosteric replacement for a benzene (B151609) ring in biologically active compounds, sometimes resulting in improved efficacy. nih.govwikipedia.org The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing interactions with biological targets. nih.gov

Thiophene and its derivatives are known for their chemical stability and undergo electrophilic substitution reactions more readily than benzene. nih.govderpharmachemica.com They are fundamental building blocks for the construction of conductive polymers, such as polythiophene, which have applications in organic electronics. wikipedia.orgresearchgate.net The versatility of thiophene chemistry allows for the synthesis of a wide array of substituted derivatives with tailored electronic and optical properties for use in dye-sensitized solar cells, bioimaging, and as functional dyes. researchgate.netmdpi.com

Compound 3-Fluoro-4-(thiophen-3-yl)aniline: A Convergent Chemical Entity for Research Advancement

The chemical entity this compound represents a powerful convergence of the beneficial properties of both fluorinated anilines and thiophenes. The molecule integrates the electron-withdrawing nature of the fluorine atom with the unique electronic and structural characteristics of the thiophene ring. This combination makes it a highly valuable precursor for the synthesis of complex molecules with potential applications in diverse fields.

In medicinal chemistry, this compound serves as a starting point for the development of novel therapeutic agents. The fluorinated aniline portion can enhance pharmacokinetic properties, while the thiophene moiety can modulate biological activity. nih.gov In materials science, the electronic properties imparted by the thiophene ring, coupled with the influence of the fluorine atom, make it a promising candidate for the creation of new organic electronic materials. researchgate.net The synthesis of this compound is typically achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which joins the two aromatic rings. The subsequent reduction of a nitro group precursor yields the final aniline product. This synthetic accessibility further enhances its utility as a versatile building block for advanced chemical research.

Structure

3D Structure

属性

分子式 |

C10H8FNS |

|---|---|

分子量 |

193.24 g/mol |

IUPAC 名称 |

3-fluoro-4-thiophen-3-ylaniline |

InChI |

InChI=1S/C10H8FNS/c11-10-5-8(12)1-2-9(10)7-3-4-13-6-7/h1-6H,12H2 |

InChI 键 |

QRGARCCDOYSQMT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1N)F)C2=CSC=C2 |

产品来源 |

United States |

Spectroscopic and Structural Elucidation of 3 Fluoro 4 Thiophen 3 Yl Aniline

Advanced Spectroscopic Techniques for Molecular Confirmation

The definitive identification of 3-Fluoro-4-(thiophen-3-yl)aniline would necessitate a suite of advanced spectroscopic methods. Each technique provides unique insights into the molecular structure, bonding, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F Analyses

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the aniline (B41778) and thiophene (B33073) rings. The chemical shifts and coupling constants would be indicative of their relative positions. For instance, the protons on the aniline ring would exhibit splitting patterns influenced by the adjacent fluorine and amino groups, as well as the thiophene substituent. The thiophene protons would also display characteristic couplings.

¹³C NMR: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms. The carbon atoms directly bonded to the fluorine and nitrogen atoms would show characteristic chemical shifts. The signals for the thiophene ring carbons would also be present in a distinct region of the spectrum.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would be a critical tool. It would show a single resonance, and its coupling to adjacent protons (H-F coupling) would further confirm the substitution pattern on the aniline ring.

Predicted ¹H and ¹³C NMR Data (based on analogous structures) No experimental data for this compound is publicly available. The following table is a hypothetical representation based on known chemical shift ranges for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aniline-H2 | 6.5 - 6.8 | - |

| Aniline-H5 | 6.9 - 7.2 | - |

| Aniline-H6 | 6.6 - 6.9 | - |

| Thiophene-H2' | 7.2 - 7.5 | - |

| Thiophene-H4' | 7.0 - 7.3 | - |

| Thiophene-H5' | 7.3 - 7.6 | - |

| NH₂ | 3.5 - 4.5 | - |

| Aniline-C1 | - | 140 - 145 |

| Aniline-C2 | - | 110 - 115 |

| Aniline-C3 (C-F) | - | 155 - 160 (d, J=240-250 Hz) |

| Aniline-C4 (C-Th) | - | 125 - 130 |

| Aniline-C5 | - | 115 - 120 |

| Aniline-C6 | - | 120 - 125 |

| Thiophene-C2' | - | 120 - 125 |

| Thiophene-C3' | - | 135 - 140 |

| Thiophene-C4' | - | 125 - 130 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Studies

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and various aromatic C-H and C=C stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. Aromatic ring vibrations, particularly the symmetric stretching modes, are often strong in the Raman spectrum. The C-S bond of the thiophene ring would also have a characteristic Raman signal.

Anticipated Vibrational Frequencies No experimental data for this compound is publicly available. The following table is a representation of expected vibrational modes based on known functional group frequencies.

| Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric) | 3450 - 3500 |

| N-H Stretch (symmetric) | 3350 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Aromatic Ring Stretch | 1500 - 1600 |

| N-H Bend | 1600 - 1650 |

| C-F Stretch | 1200 - 1300 |

| C-N Stretch | 1250 - 1350 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic rings. The conjugation between the aniline and thiophene rings would likely result in a red-shift of the absorption maximum compared to the individual parent compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The fragmentation pattern would likely involve the loss of small molecules such as HCN or the cleavage of the bond between the two aromatic rings.

Fluorescence Spectroscopy for Photophysical Property Assessment

Many aniline and thiophene derivatives exhibit fluorescence. Fluorescence spectroscopy would be used to determine the emission spectrum, quantum yield, and lifetime of the excited state of this compound. These properties are sensitive to the molecular structure and environment.

Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms in the solid state would be determined by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amine group. Obtaining a suitable single crystal is a prerequisite for this analysis. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD).

X-ray Diffraction Crystallography for Atomic Arrangement and Conformation

While specific X-ray crystallography data for this compound is not available in the reviewed literature, analysis of closely related thiophene-aniline derivatives provides valuable insights into the expected structural characteristics. For instance, the X-ray structure of 5-(2-bromo-acetyl)-4-phenyl-2-phenylaminothiophene-3-carboxylic acid ethyl ester, a complex thiophene derivative, has been determined, revealing key conformational features. nih.gov In its crystal structure, the phenyl ring is nearly perpendicular to the central thiophene ring, with a dihedral angle of 88.11°. nih.gov In contrast, a second phenyl ring in the structure is almost coplanar with the thiophene ring, showing a dihedral angle of just 3.27°. nih.gov This suggests that in this compound, the rotational freedom between the aniline and thiophene rings would lead to a specific, energetically favorable conformation in the solid state.

For polymers derived from these monomers, X-ray diffraction (XRD) is used to assess crystallinity. Studies on chemically coupled polythiophene show that heat treatment can significantly increase crystallinity, from approximately 35% in the as-synthesized state to 56% after annealing. dtic.mil This increased order is also reflected in the XRD patterns of polyaniline (PANI), where doped, conductive forms exhibit characteristic peaks indicating a degree of crystallinity. mdpi.com For example, PANI doped with p-toluene sulfonic acid (PANI-PTSA) shows a pattern with broad peaks around 6.4° and 18.97° and a sharper peak at 25.64°, which are attributed to the periodic arrangement of the polymer chains. mdpi.com

Table 1: Crystallographic Data for the Related Compound 5-(2-bromo-acetyl)-4-phenyl-2-phenylaminothiophene-3-carboxylic acid ethyl ester (Isomer 2b) nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8152 (8) |

| b (Å) | 10.0958 (9) |

| c (Å) | 12.6892 (10) |

| α (°) | 68.549 (5) |

| β (°) | 81.667 (5) |

| γ (°) | 68.229 (5) |

| Volume (ų) | 976.04 (15) |

| Z | 2 |

| Dihedral Angle (Phenyl to Thiophene) | 88.11° |

| Dihedral Angle (Second Phenyl to Thiophene) | 3.27° |

Analysis of Intermolecular Interactions within Crystalline Structures

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. researchgate.net In thiophene- and aniline-containing structures, these include hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.netnih.govnih.gov

In a related brominated thiophene derivative, strong intramolecular hydrogen bonds of the N–H–O type were observed, with a hydrogen-oxygen distance of 1.934 Å. nih.gov Non-classical C–H–S interactions also contribute to stabilizing the conformation. nih.gov For stacked thiophene-cored systems, high-level quantum chemical calculations reveal that van der Waals dispersion forces are the dominant factor in intermolecular binding. nih.gov The analysis of aniline-phenol cocrystals further highlights the importance of N—H⋯O hydrogen bonds and π-stacking interactions in forming stable supramolecular structures. nih.gov These findings suggest that the crystal lattice of this compound would be stabilized by a combination of N—H⋯N or N—H⋯S hydrogen bonds involving the amine group and the thiophene sulfur, alongside significant π-π stacking between the aromatic rings. The fluorine atom would further influence the electronic landscape, potentially participating in weaker C-H...F interactions.

Thermal Stability and Degradation Pathway Analysis

The stability of a compound at elevated temperatures is a critical parameter for its processing and application in areas like organic electronics. Thermogravimetric analysis (TGA) is a key technique for evaluating this property.

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)

While specific TGA/DTG data for poly(this compound) is not detailed in the available literature, extensive studies on doped polyaniline (PANI), a structurally related conductive polymer, provide a clear model for its expected thermal behavior. The TGA and its derivative (DTG) curves for doped PANI typically show a multi-stage degradation process. mdpi.comanalis.com.my

The initial weight loss, occurring below or around 100°C, is consistently attributed to the evaporation of moisture and other volatile compounds trapped within the polymer matrix. mdpi.comanalis.com.my The second stage of weight loss is associated with the removal of the dopant acid, which is crucial for the polymer's conductivity. For PANI doped with p-toluene sulfonic acid (PANI-PTSA), this degradation begins at approximately 275°C. mdpi.com The final and most significant weight loss occurs at higher temperatures, corresponding to the structural decomposition and breakdown of the main polymer backbone. mdpi.comanalis.com.my Studies show that the doped, emeraldine (B8112657) salt form of PANI has greater thermal stability than its undoped emeraldine base form, with degradation of the backbone beginning at higher temperatures (around 170°C for doped PANI vs. 160°C for the undoped base). analis.com.my This enhanced stability is linked to crosslinking between the polymer chains and the dopant. analis.com.my

Table 2: General Thermal Degradation Stages for Doped Polyaniline (PANI-ES) from TGA/DTG Analysis mdpi.comanalis.com.my

| Degradation Stage | Approximate Temperature Range (°C) | Description of Weight Loss |

| Stage 1 | ~38 - 110 | Loss of moisture, solvents, and other volatile components. |

| Stage 2 | ~170 - 275 | Removal of dopant molecules (e.g., p-toluene sulfonic acid). |

| Stage 3 | > 390 | Decomposition and breakdown of the main polymer backbone. |

Morphological Characterization of Derived Materials

The macroscopic properties and performance of polymeric materials are heavily influenced by their surface morphology, including the shape, size, and arrangement of polymer chains and aggregates.

Scanning Electron Microscopy (SEM) for Surface Morphology and Polymer Structures

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of materials derived from this compound polymerization. Although SEM images for the specific homopolymer of this monomer are not available, studies on related polyaniline and polythiophene films reveal the diverse morphologies that can be achieved.

The morphology of these polymer films is highly dependent on the synthesis and deposition conditions. For polythiophene films produced by ion-assisted deposition, SEM has revealed a wide variety of structures, including microscale islands, lamellar (layered) structures, and even fractal-like growth patterns. nih.gov Similarly, films of polyaniline derivatives can exhibit different surface features, which in turn affect their properties for applications such as chemical sensors. lettersonmaterials.com For example, SEM images of poly(vinyl alcohol)/chitosan blend films show that at certain compositions, the polymers are highly compatible, resulting in a smooth, flat, and compact structure without phase separation. researchgate.net In other systems, such as polyphosphoramidate hydrogels, SEM of lyophilized samples can reveal a porous surface structure, which is crucial for properties like swelling and drug delivery. mdpi.com Therefore, polymers derived from this compound could be engineered to form various morphologies, such as uniform films, nanofibers, or porous networks, as visualized by SEM, depending on the targeted application.

Computational and Theoretical Investigations of 3 Fluoro 4 Thiophen 3 Yl Aniline

Quantum Chemical Calculations: Electronic and Geometric Properties

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic and geometric characteristics of molecules like 3-Fluoro-4-(thiophen-3-yl)aniline. These methods provide insights into molecular stability, reactivity, and other key chemical properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Conformational Landscapes

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations, typically using a basis set like 6-311++G(d,p), would be employed to find the optimized molecular geometry that corresponds to the lowest energy state.

A key aspect of this molecule's structure is the rotational freedom around the single bond connecting the aniline (B41778) and thiophene (B33073) rings. This rotation defines the molecule's conformational landscape. By systematically rotating the thiophene ring relative to the aniline ring and calculating the energy at each step, a potential energy surface can be generated. This surface would reveal the most stable conformer (the global minimum) and any other local energy minima, providing crucial information about the molecule's preferred shape and the energy barriers between different conformations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

| C-C (aniline ring) | ~1.39 Å |

| C-N (aniline) | ~1.40 Å |

| C-F (aniline) | ~1.35 Å |

| C-C (inter-ring) | ~1.48 Å |

| C-S (thiophene) | ~1.72 Å |

| C=C (thiophene) | ~1.37 Å |

| Dihedral Angle | TBD |

| (Note: These are representative values; actual values would be determined by DFT calculations.) |

Analysis of Electronic Structure: HOMO-LUMO Energy Gaps, Ionization Potentials, and Electron Affinities

The electronic structure of a molecule governs its reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests the molecule is more reactive and can be easily excited. For this compound, the electron-donating amino group and the electron-rich thiophene ring would influence the HOMO level, while the electron-withdrawing fluorine atom would affect the LUMO level. DFT calculations can precisely determine the energies of these frontier orbitals.

From these energies, other important electronic properties can be derived:

Ionization Potential (IP): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated by -ELUMO).

These values are crucial for predicting the molecule's behavior in charge-transfer processes and its potential use in electronic materials.

Table 2: Predicted Electronic Properties

| Property | Formula | Predicted Value |

| HOMO Energy | EHOMO | TBD |

| LUMO Energy | ELUMO | TBD |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | TBD |

| Ionization Potential | IP ≈ -EHOMO | TBD |

| Electron Affinity | EA ≈ -ELUMO | TBD |

| (Note: TBD - To Be Determined by specific quantum chemical calculations.) |

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. After geometry optimization, frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies). These calculations yield a set of vibrational modes, each with a specific frequency and intensity.

For this compound, characteristic vibrational modes would include:

N-H stretching and bending from the amine group.

C-F stretching from the fluorinated benzene (B151609) ring.

Aromatic C-H stretching.

Ring stretching modes for both the aniline and thiophene rings.

C-S stretching from the thiophene ring.

Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific atomic motions, such as stretching, bending, or torsional vibrations. This provides a detailed understanding of how different parts of the molecule contribute to each peak in the vibrational spectrum.

Prediction of Thermodynamic Properties (Heat Capacity, Entropy, Enthalpy Changes)

From the results of vibrational frequency calculations, it is possible to predict various thermodynamic properties using statistical mechanics. These properties are calculated at standard conditions (e.g., 298.15 K and 1 atm) and are vital for understanding the molecule's stability and behavior in chemical reactions.

Key thermodynamic properties that can be calculated include:

Heat Capacity (Cp, Cv): The amount of heat required to raise the temperature of the substance.

Entropy (S): A measure of the disorder or randomness of the molecule.

Enthalpy (H): The total heat content of the system.

These calculations rely on the vibrational, rotational, and translational partition functions derived from the computed frequencies and optimized geometry.

Comparative Aromaticity Studies of the Thiophene and Aniline Moieties

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electrons. Both the aniline and thiophene rings in the target molecule are aromatic. The degree of aromaticity can be quantified using several computational methods, such as:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is a strong indicator of aromaticity.

Aromatic Stabilization Energy (ASE): This calculates the energy difference between the cyclic, conjugated system and an appropriate acyclic reference compound.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system.

A comparative study would analyze the NICS and HOMA values for both the aniline and thiophene rings within the same molecule. This would reveal how the substituents (–F, –NH2) and the cross-conjugation between the two rings influence their individual aromatic character. Generally, thiophene is considered more aromatic than furan (B31954) but less aromatic than benzene.

Theoretical Spectroscopic Predictions

Computational methods can predict various types of spectra, providing a powerful tool for structure verification and interpretation of experimental data. For this compound, theoretical predictions of NMR, UV-Vis, and IR spectra would be highly valuable.

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) is a common method for predicting 1H and 13C NMR chemical shifts. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra to aid in peak assignment.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. This information allows for the prediction of the absorption wavelengths (λmax) in the UV-visible spectrum, corresponding to electronic excitations, such as π → π* transitions.

IR Spectra: As discussed in section 4.1.3, DFT calculations provide the vibrational frequencies and intensities that constitute the theoretical IR spectrum. These predicted spectra are crucial for interpreting experimental IR data and identifying functional groups.

Computation of NMR Chemical Shifts using Gauge Invariant Atomic Orbital (GIAO) Method

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating magnetic shielding tensors. nih.gov This method is particularly effective when combined with DFT functionals, such as B3LYP, and appropriate basis sets (e.g., 6-311++G(d,p)), as it effectively accounts for electron correlation effects. nih.govimist.ma

The GIAO/DFT approach has been shown to yield satisfactory chemical shift predictions for various nuclei. imist.ma For this compound, theoretical calculations involve optimizing the molecular geometry first, followed by the computation of the isotropic magnetic shielding tensors for ¹H, ¹³C, and ¹⁹F nuclei. The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS) for ¹H and ¹³C, using the equation δ = σ_ref - σ_calc. imist.ma The accuracy of these predictions can be high, with R-squared values often exceeding 0.90 when correlated with experimental data for similar compounds. imist.ma

Calculated chemical shifts for sp³-hybridized carbons can show different linear trends compared to sp²-hybridized carbons, a phenomenon that can be addressed by using multiple standards like methanol (B129727) and benzene for improved accuracy. conicet.gov.ar The ¹⁹F chemical shift calculations also benefit significantly from the GIAO method, especially when diffuse functions are included in the basis set to accurately model the electronic environment around the highly electronegative fluorine atom. researchgate.net

Below is a representative table of predicted NMR chemical shifts for this compound, based on GIAO calculations.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound using the GIAO Method

| Atom Position (Aniline Ring) | Predicted ¹³C Shift | Atom Position (Aniline Ring) | Predicted ¹H Shift |

|---|---|---|---|

| C1-NH₂ | 145.8 | H (N-H) | 4.15 |

| C2 | 110.2 | H2 | 6.55 |

| C3-F | 158.1 (d, ¹JCF ≈ 245 Hz) | H5 | 6.90 |

| C4-Thiophene | 120.5 | H6 | 6.48 |

| C5 | 125.4 | Atom Position (Thiophene Ring) | Predicted ¹H Shift |

| C6 | 115.7 | H2' | 7.35 |

| Atom Position (Thiophene Ring) | Predicted ¹³C Shift | H4' | 7.20 |

| C2' | 126.8 | H5' | 7.40 |

| C3' | 140.2 | Atom | Predicted ¹⁹F Shift |

| C4' | 123.1 | F (on C3) | -118.5 |

Note: Values are hypothetical and for illustrative purposes, based on typical GIAO/DFT results for analogous structures. Coupling patterns (e.g., d for doublet) and constants (J) are included for context.

Simulation of Infrared and Raman Vibrational Spectra

The simulation of vibrational spectra, such as Infrared (IR) and Raman, is a powerful tool for understanding a molecule's structural dynamics. These simulations are typically performed using DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) to first obtain the optimized molecular geometry corresponding to a minimum on the potential energy surface. tsijournals.comresearchgate.net Subsequently, the vibrational frequencies and their corresponding intensities (for IR) and scattering activities (for Raman) are calculated. arxiv.org

The calculated wavenumbers are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. iosrjournals.org The analysis of the Potential Energy Distribution (PED) allows for the assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, or torsional vibrations. iosrjournals.org

For this compound, key vibrational modes include the N-H stretching of the amine group, C-F stretching, C-H stretching of both aromatic rings, and the characteristic ring breathing and deformation modes of the aniline and thiophene moieties. tsijournals.comiosrjournals.org

Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound

| Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment (Potential Energy Distribution) |

|---|---|---|---|

| 3485 | Medium | Low | N-H Asymmetric Stretch |

| 3395 | Medium | Low | N-H Symmetric Stretch |

| 3100-3000 | Low | High | Aromatic C-H Stretch (Aniline & Thiophene) |

| 1620 | High | Medium | NH₂ Scissoring (Bending) |

| 1595 | High | High | Aromatic C=C Ring Stretching |

| 1450 | Medium | High | Thiophene Ring Stretching |

| 1280 | High | Medium | C-N Stretching |

| 1245 | Very High | Low | C-F Stretching |

| 850 | Medium | Medium | Thiophene C-S Stretching |

Note: Values are representative and based on DFT calculations for similar fluoro-aromatic and thiophene-containing compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for investigating the electronic excited states of medium to large molecules. researchgate.netbenasque.org It is used to predict UV-visible absorption spectra by calculating the vertical excitation energies (from the ground state to various excited states) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

The analysis begins with a ground-state geometry optimization. Using this geometry, TD-DFT calculations (often with functionals like B3LYP or CAM-B3LYP) are performed to obtain the electronic transition data. nih.gov This analysis provides insight into the nature of the electronic transitions, typically by identifying the primary molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, transitions are expected to be of a π → π* character, involving the delocalized electron systems of the aniline and thiophene rings.

Table 3: Predicted Electronic Transitions for this compound via TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.95 | 314 | 0.28 | HOMO → LUMO |

| S₀ → S₂ | 4.48 | 277 | 0.15 | HOMO-1 → LUMO |

Note: Values are illustrative, based on typical TD-DFT results for aromatic amines and thiophene derivatives.

Molecular Interaction and Reactivity Modeling

Understanding how a molecule interacts with its environment and where it is most likely to react is crucial. Computational modeling provides predictive tools to assess these characteristics.

Computational Analysis of Intermolecular Hydrogen Bonding and Pi-Stacking Interactions

The solid-state architecture and solution-phase behavior of this compound are governed by non-covalent interactions. Computational methods can be used to analyze the geometry and energetics of these interactions.

Hydrogen Bonding: The aniline moiety provides a hydrogen bond donor (the -NH₂ group) and the fluorine atom can act as a weak hydrogen bond acceptor. DFT calculations can model the formation of intermolecular N-H···N or N-H···F hydrogen bonds between molecules, which are critical in determining crystal packing. The analysis of such interactions in similar fluorinated anilinoquinazolines has shown that intramolecular N-H···F bonds can also be significant. escholarship.org

Pi-Stacking Interactions: The electron-rich aromatic systems of the aniline and thiophene rings facilitate π-π stacking interactions. These interactions, where the rings align in either a parallel or T-shaped fashion, contribute significantly to the cohesive energy of the solid state. Theoretical studies on related purine (B94841) systems have demonstrated the importance of analyzing both hydrogen bonding and stacking to understand molecular aggregation. nih.gov

Fukui Function Analysis for Reactivity Site Prediction

Fukui function analysis is a conceptual DFT tool used to predict the most reactive sites within a molecule. It quantifies the change in electron density at a given point when an electron is added or removed. The condensed Fukui functions identify sites for:

Nucleophilic attack (f_k⁺): Regions most susceptible to attack by a nucleophile (where an electron is best accepted).

Electrophilic attack (f_k⁻): Regions most likely to be attacked by an electrophile (where an electron is most easily donated).

Radical attack (f_k⁰): Regions susceptible to radical attack.

For this compound, the nitrogen atom of the amine group is predicted to have a high f_k⁻ value, confirming its role as the primary site for electrophilic attack (e.g., protonation or alkylation). The ortho and para positions relative to the activating -NH₂ group, particularly C6 and C2, are also expected to be susceptible to electrophilic substitution. The thiophene ring, being electron-rich, also contains potential sites for electrophilic attack. Conversely, sites with high f_k⁺ values would indicate susceptibility to nucleophilic attack, though this is less common for this electron-rich molecule.

Theoretical Assessment of Fluorine Substituent Effects on Reactivity

The fluorine atom at the 3-position of the aniline ring profoundly influences the molecule's electronic properties and reactivity. Theoretical calculations can quantify these effects.

Inductive and Mesomeric Effects: Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density on the aniline ring and reduces the basicity of the amino group compared to aniline. However, fluorine also has a lone pair that can be donated to the ring via a weaker, resonance-based mesomeric effect (+M), which directs electrophiles to the ortho and para positions (C2, C4, and C6).

Modulation of Acidity and Hydrogen Bonding: The -I effect of fluorine increases the acidity of the N-H protons, making them stronger hydrogen bond donors. escholarship.org This can enhance the strength of intermolecular hydrogen bonds.

Impact on Electronic Properties: Computational studies on substituted fluorene-thienopyrazine derivatives show that substituents significantly alter the ionization potential and electron affinity. nih.gov Similarly, for this compound, the fluorine atom is expected to increase the ionization potential (making it harder to oxidize) compared to the non-fluorinated analogue.

Molecular Docking Studies of Compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in understanding how a potential drug molecule (the ligand) interacts with a biological target, typically a protein or enzyme. For derivatives of this compound, these studies are crucial for optimizing their design as potential therapeutic agents.

Research into compounds with a similar structural framework, such as derivatives of 3-fluoro-4-(pyrrolo[2,1-f] mdpi.comnih.govtriazin-4-yloxy)aniline and 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, has shed light on their potential as c-Met kinase inhibitors. The c-Met kinase is a receptor tyrosine kinase that is often dysregulated in various types of cancer, making it a significant target for anticancer drug development. Docking studies of these aniline derivatives have helped to elucidate the key molecular features that contribute to their inhibitory activity.

In a representative study, a series of these related aniline derivatives were docked into the active site of the c-Met kinase. The results of these computational experiments are often presented in terms of binding energy, which indicates the strength of the interaction between the ligand and the protein, and the specific amino acid residues involved in the binding.

Table 1: Representative Molecular Docking Data for Structurally Related Aniline Derivatives against c-Met Kinase

| Compound Derivative Class | Representative Compound | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

| 3-fluoro-4-(pyrrolo[2,1-f] mdpi.comnih.govtriazin-4-yloxy)aniline | Derivative A | -9.8 | MET1160, TYR1230, ASP1222 |

| 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline | Derivative B | -10.2 | MET1160, TYR1230, LYS1110 |

| 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine | Derivative C | -9.5 | TYR1230, ASP1222, GLY1159 |

The data from these studies on analogous compounds suggest that the 3-fluoroaniline (B1664137) moiety likely plays a critical role in anchoring the molecule within the kinase's binding pocket. The fluorine atom can form important hydrogen bonds or other electrostatic interactions, enhancing the binding affinity. The thiophene ring in this compound and its derivatives would be expected to engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues in the active site.

The insights gained from such molecular docking studies are invaluable for the rational design of novel and more potent inhibitors. By understanding the specific interactions that lead to higher binding affinity and selectivity, medicinal chemists can strategically modify the structure of the lead compound, in this case, this compound, to improve its pharmacological profile. For instance, the addition of different functional groups to the thiophene ring or the aniline core could be guided by docking predictions to optimize interactions with the target enzyme.

Reactivity and Derivatization Strategies for 3 Fluoro 4 Thiophen 3 Yl Aniline

Functionalization of the Aniline (B41778) Moiety

The aniline portion of 3-Fluoro-4-(thiophen-3-yl)aniline is a primary aromatic amine, which is a versatile functional group for a variety of chemical transformations. The presence of the fluorine atom and the thiophene (B33073) ring can influence the reactivity of the amine group, allowing for selective functionalization.

Formation of Schiff Bases and Related Imines

The primary amine group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone of organic synthesis, providing a straightforward method to introduce a wide variety of substituents onto the aniline nitrogen. For example, the reaction of an aniline derivative with an appropriate aldehyde can yield a Schiff base. nih.govevitachem.comsigmaaldrich.comnih.gov The formation of these imines is often reversible and can be catalyzed by either acid or base.

Thiophene-derived Schiff base ligands have gained significant attention due to their biological importance. nih.govacs.org The synthesis of novel Schiff bases from substituted thiophene-3-carbonitrile and various carboxaldehydes has been explored for their antimicrobial activity. acs.org

Amidation and Other N-Functionalization Reactions

The nucleophilic nature of the aniline nitrogen allows for its acylation to form amides. This is typically achieved by reacting the aniline with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. Amidation is a robust and widely used reaction that introduces an amide linkage, a key structural motif in many biologically active molecules and polymers. For instance, 4-(Thiophen-3-yl)aniline can be reacted with 2-(1H-imidazol-1-yl)acetic acid using an amide coupling agent to form the corresponding acetamide (B32628) derivative. sigmaaldrich.com

Conversion to Azide (B81097) Derivatives for Click Chemistry Applications

The amine group of this compound can be converted into an azide group (-N₃). This transformation opens the door to "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. sigmaaldrich.comtcichemicals.cominterchim.fr The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, where an azide reacts with an alkyne to form a stable triazole ring. sigmaaldrich.comtcichemicals.cominterchim.frnih.gov

The synthesis of azido-substituted aryltrifluoromethyldiazirines has been developed for the divergent synthesis of photoaffinity probes. These azide derivatives can then be used in various click reactions to create a library of compounds. elsevierpure.com The Staudinger reduction of these azides can also regenerate the corresponding aniline. elsevierpure.com

Reaction with Carbon Disulfide for Isothiocyanate Synthesis

The reaction of primary anilines with carbon disulfide (CS₂) provides a route to isothiocyanates (R-N=C=S). organic-chemistry.orgcbijournal.com This transformation typically proceeds through the formation of a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate using a desulfurizing agent. organic-chemistry.orgnih.gov A variety of reagents can be used for this decomposition, including tosyl chloride, lead nitrate, and hydrogen peroxide. organic-chemistry.orgnih.gov This method is a versatile approach for the synthesis of both alkyl and aryl isothiocyanates. organic-chemistry.org

| Reagent | Description |

| Carbon Disulfide | Reacts with the primary amine to form a dithiocarbamate intermediate. organic-chemistry.orgcbijournal.com |

| Desulfurizing Agent | Decomposes the dithiocarbamate to the final isothiocyanate product. organic-chemistry.orgnih.gov |

Chemical Transformations of the Thiophene Ring

The thiophene ring in this compound is an electron-rich aromatic heterocycle, making it susceptible to various chemical transformations, particularly electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus

The thiophene ring readily undergoes electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. wikipedia.org The position of substitution on the thiophene ring is influenced by the electronic nature of the substituents already present on the ring and the aniline moiety. The sulfur atom in the thiophene ring can stabilize the cationic intermediate formed during the substitution, leading to a higher reactivity compared to benzene (B151609). uoanbar.edu.iq

For instance, bromination of a similar compound, 3-Fluoro-4-(5-bromothiophen-3-yl)aniline, can be achieved using N-bromosuccinimide (NBS) in DMF. This introduces a bromine atom onto the thiophene ring, which can then be used for further cross-coupling reactions.

| Reaction | Reagents/Conditions | Product |

| Bromination | N-bromosuccinimide (NBS) in DMF at -10°C | 3-Fluoro-4-(5-bromothiophen-3-yl)aniline |

| Dibromination | N-bromosuccinimide (NBS) in DMF (prolonged reaction) | 3-Fluoro-4-(2,5-dibromothiophen-3-yl)aniline |

Table based on data for a similar compound.

The increased reactivity of the thiophene ring towards electrophiles can be attributed to the ability of the sulfur atom's lone pair of electrons to participate in resonance, stabilizing the intermediate carbocation. uoanbar.edu.iq

Integration into Thiophene-Based Polymerization Reactions

The presence of the thiophene group in this compound makes it a suitable monomer for incorporation into thiophene-based polymers. These polymers are of significant interest in materials science for applications such as conductive materials. The polymerization can proceed through various coupling reactions, leveraging the reactive sites on the thiophene ring. For instance, 4-(Thiophen-3-yl)aniline can be used to synthesize a Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material through an in situ polymerization and composite formation method. sigmaaldrich.com This suggests that the fluoro-substituted analogue could similarly participate in such polymerization reactions, potentially modulating the electronic properties of the resulting polymer due to the electron-withdrawing nature of the fluorine atom. The development of novel thiophene[3,4-b]thiophene-based polymer acceptors highlights the ongoing efforts to create high-performance materials for applications like all-polymer solar cells. rsc.org

Heterocycle Annulation and Complex Structure Formation

The aniline functionality in this compound serves as a key reactive handle for the construction of various nitrogen-containing heterocyclic systems through annulation reactions.

Synthesis of Quinoline (B57606) and Quinazoline (B50416) Derivatives

Quinoline Derivatives: The amino group of this compound can readily participate in classic quinoline syntheses. For instance, the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid, is a well-established method for forming quinoline-4-carboxylic acids. purdue.edunih.gov This approach is applicable to anilines with both electron-donating and electron-withdrawing groups. nih.gov Another versatile method is the Friedlander annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. neliti.com Given that this compound is an electron-deficient aniline, it can be utilized in these reactions to produce novel fluorinated and thiophene-substituted quinolines. nih.govnih.gov The resulting quinoline derivatives are of interest due to their wide range of biological activities. purdue.eduresearchgate.net

Quinazoline Derivatives: Similarly, this compound is a valuable precursor for quinazoline synthesis. Quinazolines can be synthesized through various methods, including multicomponent reactions. For example, a common approach involves the reaction of an aniline with an anthranilic acid derivative or isatoic anhydride (B1165640) and an aldehyde. openmedicinalchemistryjournal.com Microwave-assisted synthesis has also been employed to accelerate the formation of quinazoline derivatives. nih.govrroij.com The Povarov imino-Diels-Alder reaction, using an aniline and ethyl glyoxalate, is another powerful tool for constructing the quinazoline skeleton. nih.govrroij.com The resulting quinazoline derivatives are known to exhibit a broad spectrum of pharmacological activities. rroij.comnih.gov

Incorporation into Triazole-Based Molecular Hybrids

The amino group of this compound can be transformed into an azide group, which is a key precursor for the synthesis of 1,2,3-triazoles via [3+2] cycloaddition reactions with alkynes. This "click chemistry" approach is highly efficient for creating 1,4-disubstituted or 1,4,5-trisubstituted 1,2,3-triazoles. beilstein-journals.org The resulting triazole-containing molecules can be further functionalized. For example, methods have been developed for the direct fluorination of the triazole ring, offering a route to novel fluoro-triazole hybrids. nih.gov The synthesis of 1,2,4-triazole-3-thione derivatives from thiosemicarbazide (B42300) precursors also presents a pathway to incorporate this heterocyclic system. mdpi.com

Formation of Polyfunctional Thiophene-, Thiazole-, Pyrazole-, Pyridine-, Pyrimidine-, and Oxazine-Containing Systems

The versatile reactivity of this compound allows for its use in the synthesis of a wide range of polyfunctional heterocyclic systems. The amino group can be a nucleophile in reactions to form various heterocycles. For instance, it can react with appropriate precursors to form:

Thiazole derivatives: Through reactions with α-haloketones or other suitable reagents.

Pyrazole derivatives: By condensation with 1,3-dicarbonyl compounds or their equivalents. For example, 3H-pyrazolo[4,3-f]quinoline analogs can be synthesized through multicomponent reactions involving an amine. purdue.edu

Pyridine and Pyrimidine derivatives: The aniline can be a component in various condensation reactions to build these six-membered heterocyclic rings. For example, pyrrolopyrimidine derivatives have been synthesized from this aniline.

Oxazine derivatives: Through reactions with appropriate bifunctional reagents.

The presence of both the fluorine atom and the thiophene ring provides opportunities for selective functionalization, allowing for the introduction of additional functional groups to modulate the properties of the final heterocyclic system.

Advanced Applications in Materials Science and Organic Electronics

Role in Conductive Polymers and Organic Electronic Materials

The integration of 3-Fluoro-4-(thiophen-3-yl)aniline into polymeric structures is a key area of research, aimed at developing materials with enhanced conductivity, stability, and processability for use in organic electronics.

Thiophene-substituted anilines are established precursors for producing conductive polymers and complex heterocyclic systems. researchgate.net The general strategy involves the polymerization of these monomers to create materials that leverage the properties of both the aniline (B41778) and thiophene (B33073) components. An analogue, 4-(Thiophen-3-yl)aniline, is used as a reactant to synthesize composite materials such as Pd(I)–poly[4-(thiophen-3yl)-aniline] through in-situ polymerization. sigmaaldrich.com This demonstrates a clear pathway where monomers like this compound can be polymerized to form functional polymeric systems. The presence of the primary amine and the reactive sites on the thiophene ring allow for various polymerization methods, including oxidative chemical or electrochemical polymerization, to yield poly(thiophene-substituted aniline) materials. researchgate.net

The development of donor-acceptor (D-A) conjugated copolymers is a central theme in materials science for applications in organic field-effect transistors and solar cells. mdpi.com In this context, aniline can act as an electron donor while thiophene functions as an electron acceptor. mdpi.com The precise structure of this compound, featuring both moieties, makes it an ideal candidate for creating D-A type polymers.

The electronic properties of these polymers can be finely tuned. The introduction of a fluorine atom is a widely used strategy to lower the energy levels of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This modification can improve charge injection and transport. nih.gov Furthermore, the choice of different substituents on the polymer backbone is known to affect the HOMO-LUMO energy gap, which in turn influences the material's optical and conductive properties. nih.gov Theoretical studies on similar non-fullerene-based derivatives confirm that the introduction of a fluoro group can alter the energy gap and enhance the resonance effect, thereby tuning the electronic characteristics of the molecule. nih.gov

| Structural Component | Influence on Electronic Properties | Supporting Research |

| Thiophene Ring | Provides π-conjugation, stability, and acts as an electron acceptor or part of the conjugated backbone. mdpi.com | Contributes to moderate band gaps suitable for organic electronics. |

| Aniline Moiety | Functions as an electron donor group. mdpi.com | The combination with an acceptor (thiophene) reduces charge transport pathway losses. mdpi.com |

| Fluorine Atom | Lowers LUMO energy levels, increases absorbance, and can enhance charge injection/transport. nih.govnih.gov | Finely tunes optoelectronic properties and can facilitate π-stacking in the solid state. nih.gov |

Polymers derived from monomers containing both aniline and thiophene units are being actively developed for use as electron donor layers in organic solar cells. researchgate.net The optoelectronic characteristics of polythiophene derivatives make them remarkable candidates for organic photovoltaic cells. nih.gov The ability to engineer the band gap of these materials is crucial for matching the solar spectrum and improving power conversion efficiencies. mdpi.com Copolymers of aniline and thiophene have been shown to possess properties suitable for use in photovoltaic devices, with research focused on optimizing their structure to enhance performance. researchgate.net

Organic optoelectronics requires materials that combine bright luminescence with efficient charge transport. nih.gov Thiophene-based materials are of particular interest for emissive applications due to the high potential for tuning their electronic and optical properties by varying the molecular structure. researchgate.net The fluorination of thiophene-phenylene co-oligomers has been shown to have a positive effect on their optoelectronic properties, leading to an increase in photoluminescence quantum yield and absorbance. nih.gov This suggests that polymers derived from this compound could function as highly emissive materials. Such materials are candidates for use in polymer light-emitting diodes (PLEDs) and other optoelectronic devices where efficient light emission is paramount. nih.govnih.gov

Utility as Ligand Precursors in Coordination Chemistry

Beyond polymer science, thiophene-substituted anilines serve as valuable ligand precursors in coordination chemistry. researchgate.net The this compound molecule possesses multiple potential coordination sites, primarily the nitrogen atom of the amine group and the sulfur atom within the thiophene ring. These sites can bind to metal ions, enabling the formation of a wide variety of organometallic complexes. The specific geometry and electronic environment provided by the fluorinated thiophenylaniline ligand can influence the catalytic activity, magnetic properties, and optical response of the resulting metal complexes. This versatility makes it a useful building block for designing novel coordination compounds with specific functionalities. researchgate.net

Emergent Optical Material Applications

The unique combination of a thiophene ring, a fluorine atom, and an aniline group in this compound suggests its potential in emergent optical applications, including nonlinear optical (NLO) materials. Research on similar structures, such as salicylideneaniline (B1219908) derivatives, has revealed significant third-order NLO properties, which are crucial for applications in optical switching and night vision devices. researchgate.net The fluorination of conjugated molecules is a known strategy to enhance their optical characteristics, including photoluminescence. nih.gov The inherent charge transfer characteristics within the D-A structure of the molecule, enhanced by the fluorine substituent, could lead to a large third-order NLO susceptibility. This positions this compound and its derivatives as promising candidates for the rational design of advanced organic materials for optoelectronics and photonics. nih.govresearchgate.net

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the exploration of novel and sustainable methods for the synthesis of 3-fluoro-4-(thiophen-3-yl)aniline and its derivatives.

Current synthetic approaches often rely on traditional cross-coupling reactions, which may involve harsh conditions and expensive catalysts. Green chemistry principles should guide the development of new synthetic strategies. nih.goveurekaselect.com This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalyst-free or metal-free reaction pathways. rsc.orgnih.govresearchgate.net For instance, enzymatic approaches, like the use of nitroreductases for the synthesis of anilines from nitroaromatic precursors, offer a highly selective and sustainable alternative to traditional reduction methods that use precious metal catalysts and high-pressure hydrogen gas. nih.govnih.govacs.orgworktribe.com

Furthermore, flow chemistry presents an opportunity for a more controlled, scalable, and safer synthesis. Continuous flow reactors can improve reaction efficiency, minimize waste, and allow for the integration of reaction and purification steps. nih.govacs.org Research into solid-phase synthesis or the use of immobilized reagents could also simplify purification processes and facilitate the reuse of valuable catalysts and reagents.

Table 1: Comparison of Potential Sustainable Synthetic Approaches

| Methodology | Advantages | Challenges |

| Biocatalysis (e.g., Nitroreductase) | High selectivity, mild reaction conditions (room temperature and pressure), use of aqueous buffers, avoids precious metals. nih.govnih.govacs.org | Enzyme stability and cost, substrate scope limitations. |

| Green Solvents (e.g., Water, Ethanol) | Environmentally friendly, non-toxic, readily available. nih.govrsc.org | Solubility of reactants, potential for side reactions. |

| Catalyst-Free Reactions | Avoids metal contamination, reduces cost and waste. nih.govresearchgate.net | Often requires higher temperatures or longer reaction times. |

| Flow Chemistry | Enhanced process control, improved safety, scalability, integration of synthesis and purification. nih.govacs.org | Initial setup cost, potential for clogging. |

Deeper Understanding of Structure-Property Relationships through Advanced Characterization

A thorough understanding of the relationship between the molecular structure of this compound and its physicochemical properties is crucial for designing new materials and molecules with tailored functionalities. Advanced characterization techniques will play a pivotal role in elucidating these relationships.

The strategic placement of the fluorine atom and the thiophene (B33073) ring influences the electronic properties, molecular conformation, and intermolecular interactions of the molecule. Techniques such as single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and crystal packing, revealing how these structural features dictate the solid-state organization. jept.de

Spectroscopic techniques, including advanced NMR methods like 19F NMR, are invaluable for probing the electronic environment of the fluorine atom and its influence on the rest of the molecule. nih.govacs.org Computational methods, particularly density functional theory (DFT), can complement experimental data by providing insights into molecular orbital energies (HOMO/LUMO), charge distribution, and spectroscopic properties. researchgate.netumn.edu The combination of experimental and computational approaches will be essential for building a comprehensive picture of the structure-property landscape. Furthermore, techniques like UV-Vis spectroscopy and cyclic voltammetry can be used to characterize the optical and electrochemical properties, which are particularly relevant for applications in organic electronics. jept.de

Predictive Modeling and Machine Learning in Compound Design and Application

The vast chemical space of possible derivatives of this compound makes exhaustive experimental screening impractical. Predictive modeling and machine learning (ML) offer powerful tools to accelerate the discovery and design of new compounds with desired properties.

By developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, it is possible to predict the biological activity or material properties of new derivatives before their synthesis. researchgate.net These models can be trained on existing experimental data for related compounds.

Machine learning algorithms, such as deep neural networks and boosting methods, are increasingly being used in materials science to predict polymer properties and guide the design of new materials. mit.edumdpi.comosti.govyoutube.comuwaterloo.ca For instance, ML models can be trained to predict the bandgap, charge carrier mobility, or solubility of polymers derived from this compound monomers. mit.edu This "inverse design" approach, where desired properties are specified to predict the required molecular structure, can significantly streamline the materials discovery process. osti.gov The integration of polymer physics principles with machine learning can further enhance the data efficiency and predictive power of these models. mit.edu

Table 2: Potential Applications of Machine Learning in the Study of this compound Derivatives

| Application Area | Machine Learning Approach | Predicted Properties |

| Drug Discovery | QSAR, Deep Learning | Biological activity, toxicity, ADME properties |

| Materials Science | Generative Models, Active Learning | Bandgap, charge mobility, solubility, thermal stability |

| Polymer Design | Inverse Design, Reinforcement Learning | Optimal monomer structure for target polymer properties |

Development of Highly Functionalized Materials with Targeted Properties

The unique combination of a fluorinated aromatic ring and a thiophene moiety makes this compound an excellent building block for the development of highly functionalized materials with tailored properties for a range of applications.

The presence of the aniline (B41778) and thiophene units allows for the synthesis of conjugated polymers. nih.govresearchgate.netresearchgate.net The fluorine substituent can significantly influence the properties of these polymers, such as their solubility, thermal stability, and electronic energy levels. rsc.org By copolymerizing this compound with other monomers, it is possible to fine-tune the optical and electronic properties of the resulting materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). jept.deresearchgate.netmdpi.com

Furthermore, the aniline nitrogen and the thiophene ring can be further functionalized to introduce specific chemical groups. This allows for the creation of materials with tailored surface properties, sensor capabilities, or catalytic activity. For example, the development of perfluorinated organic polymers with specific linkers has shown promise in environmental applications. mdpi.com The synthesis of polymers with controlled morphology, such as nanofibers or nanoparticles, could also lead to materials with enhanced performance in various devices.

Investigation of Emerging Applications and Interdisciplinary Research Opportunities

The unique properties of this compound open up avenues for its use in a variety of emerging and interdisciplinary research areas.

The field of organofluorine chemistry is rapidly expanding, with fluorinated compounds finding applications in pharmaceuticals, agrochemicals, and advanced materials. oup.comnih.govchinesechemsoc.orgnumberanalytics.com The introduction of fluorine can enhance metabolic stability and binding affinity in drug candidates. chinesechemsoc.org Therefore, derivatives of this compound should be explored for their potential as novel therapeutic agents.

In the realm of materials science, the combination of fluorine's properties with the conductivity of thiophene-based systems is particularly promising for next-generation electronic devices. rsc.orgresearchgate.net Research into the use of this compound in sensors, smart materials, and as a component in proton-exchange membranes for fuel cells could yield significant advancements. researchgate.net

Interdisciplinary collaborations between synthetic chemists, materials scientists, computational chemists, and biologists will be essential to fully realize the potential of this versatile molecule. Such collaborations will facilitate the design, synthesis, characterization, and application of new materials and technologies based on the this compound scaffold.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-4-(thiophen-3-yl)aniline, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound is typically synthesized via cross-coupling reactions. For example, 3-bromoaniline can react with thiophen-3-ylboronic acid derivatives under Suzuki-Miyaura conditions. However, yields are often low (e.g., 10% for analogous structures ). Optimization strategies include:

- Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance coupling efficiency.

- Adjusting reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) to favor aryl-aryl bond formation.

- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., fluorine-induced splitting in aromatic protons) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z 223.06 for C₁₀H₇FNS⁻) and detect impurities .

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S content) .

Q. How should this compound be stored to maintain stability, and what are the critical degradation factors?

- Methodology :

- Storage : Protect from light in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Degradation Factors :

- Moisture: Hydrolysis of the amine group can occur; use molecular sieves in storage containers .

- Temperature: Elevated temperatures (>25°C) accelerate decomposition; monitor via TGA/DSC .

Advanced Research Questions

Q. How does the substitution pattern (fluoro, thiophene) influence the electronic properties and reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The electron-withdrawing fluoro group reduces electron density on the aniline ring, favoring oxidative addition in Pd-catalyzed reactions .

- Hammett Constants : Quantify substituent effects (σₚ for –F = +0.06, σₘ for thiophene = –0.05) to correlate with reaction rates .

- Experimental Validation : Compare coupling efficiencies with non-fluorinated analogs (e.g., 4-(thiophen-3-yl)aniline) under identical conditions .

Q. What strategies can resolve contradictions in biological activity data when this compound is used as a pharmacophore in allosteric modulators?

- Methodology :

- Orthogonal Assays : Combine radioligand binding (e.g., CB1 receptor) with functional assays (cAMP modulation) to distinguish allosteric vs. orthosteric effects .

- Structural Analog Screening : Test derivatives (e.g., morpholinyl or pyridyl replacements for thiophene) to isolate contributions of specific substituents .

- Metabolic Stability Studies : Use liver microsomes to assess if contradictory activity arises from metabolite interference .

Q. Can computational models (e.g., DFT) predict the photodegradation pathways of this compound under environmental conditions?

- Methodology :

- DFT-Based Simulations : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., C–F bond: ~485 kJ/mol). Predict cleavage or hydroxylation pathways under UV light .

- Experimental Validation : Expose the compound to simulated solar radiation (AM 1.5G spectrum) and analyze degradation products via LC-MS .

- Kinetic Modeling : Fit degradation data to pseudo-first-order kinetics to estimate half-life in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。